

# Preclinical Profile of BMS-711939: A Potent and Selective PPARα Agonist

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Compound of Interest		
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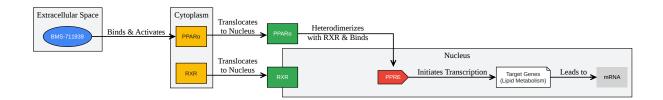
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BMS-711939, a novel oxybenzylglycine-based selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, in vitro potency and selectivity, in vivo efficacy, and pharmacokinetic profile across multiple species.

### Core Mechanism of Action: PPARa Activation

BMS-711939 functions as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to beneficial effects on plasma lipoprotein levels.[1]





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**Figure 1:** Simplified signaling pathway of BMS-711939 via PPARα activation.

## In Vitro Pharmacology

BMS-711939 demonstrates high potency and selectivity for human PPAR $\alpha$  in cell-based transactivation assays.[1]

Table 1: In Vitro Potency and Selectivity of BMS-

711939[1]

Receptor	Assay Type	EC50	Selectivity vs. PPARα
Human PPARα	PPAR-GAL4 Transactivation	4 nM	-
Human PPARy	PPAR-GAL4 Transactivation	4.5 μΜ	>1000-fold
Human PPARδ	PPAR-GAL4 Transactivation	>100 μM	>25000-fold

# **Experimental Protocols PPAR-GAL4 Transactivation Assay**

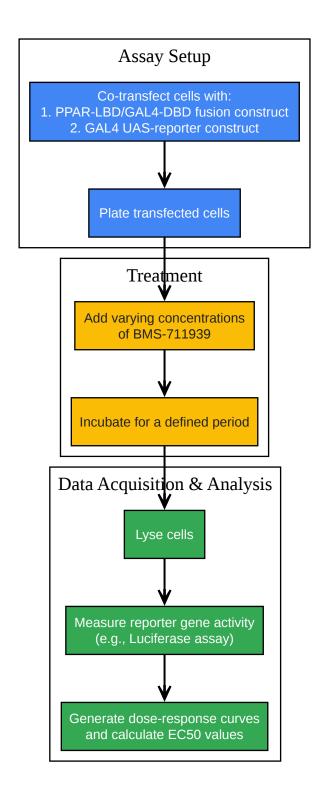






The functional potency and selectivity of BMS-711939 were determined using a PPAR-GAL4 transactivation assay. In this system, the ligand-binding domain (LBD) of the human PPAR subtype  $(\alpha, \gamma, \text{ or } \delta)$  is fused to the DNA-binding domain of the yeast transcription factor GAL4. This chimeric receptor is co-transfected into host cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene (e.g., luciferase). The binding of an agonist to the PPAR LBD induces a conformational change, enabling the GAL4 DNA-binding domain to bind to the UAS and drive the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activation of the receptor. EC50 values are then calculated from the dose-response curves.





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Figure 2: General workflow for the PPAR-GAL4 transactivation assay.

## **In Vivo Efficacy**



The in vivo effects of BMS-711939 on lipid and lipoprotein metabolism were evaluated in two key preclinical animal models: human ApoA1 transgenic mice and high-fat diet-fed dyslipidemic hamsters.[1][2]

### **Human ApoA1 Transgenic Mice**

In human ApoA1 transgenic mice, a model used to assess the impact of PPAR agonists on HDLc, BMS-711939 robustly induced ApoA1 and HDLc levels.[2]

## **High-Fat Fed Dyslipidemic Hamsters**

In a dyslipidemic hamster model, BMS-711939 demonstrated a significant reduction in triglycerides and LDLc, with the LDLc lowering being more pronounced than that observed with fenofibrate.[2]

#### **Pharmacokinetics**

BMS-711939 exhibited a favorable pharmacokinetic profile across multiple preclinical species, characterized by low to moderate plasma clearance and excellent oral bioavailability.[1]

**Table 2: Pharmacokinetic Parameters of BMS-711939 in** 

Preclinical Species[1]

Species	Clearance (CL)	Half-life (t½)	Oral Bioavailability (F)
Mouse	Low	1.8 h	-
Rat	Low	-	100%
Dog	Moderate	-	59%
Monkey (Cynomolgus)	Low	26.3 h	-

Note: Specific clearance values were not provided in the source material, only qualitative descriptions.

## **Synthesis**



The synthesis of BMS-711939 involves a multi-step process. A key sequence includes the reductive amination of a fluoro-substituted hydroxybenzaldehyde with glycine methyl ester hydrochloride to form a secondary amine. This is followed by reaction with methyl chloroformate to yield a methyl carbamate. Base-mediated alkylation with a substituted oxazole and subsequent basic hydrolysis of the resulting ester affords the final compound, BMS-711939.[1]

#### Conclusion

The preclinical data for BMS-711939 characterize it as a potent and highly selective PPARα agonist.[1] Its robust in vitro activity translates to significant in vivo efficacy in relevant animal models of dyslipidemia, where it favorably modulates plasma lipids and lipoproteins.[1][2] Furthermore, its excellent pharmacokinetic properties, including high oral bioavailability in several species, supported its selection for further preclinical evaluation.[1] This comprehensive preclinical profile highlights the potential of BMS-711939 as a therapeutic agent for dyslipidemia.

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### References

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